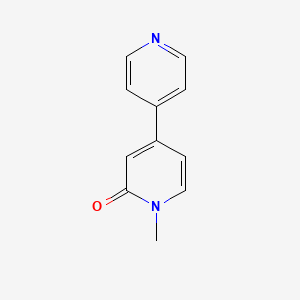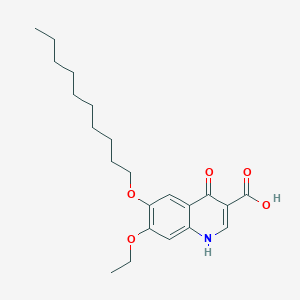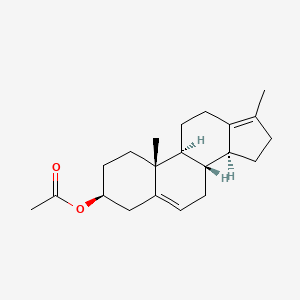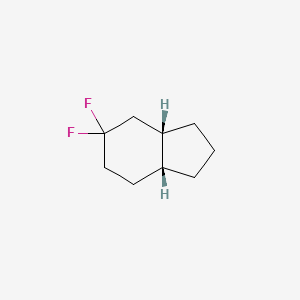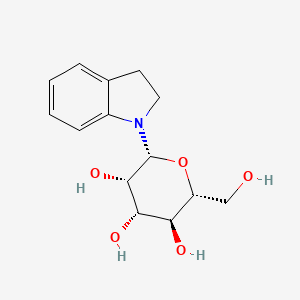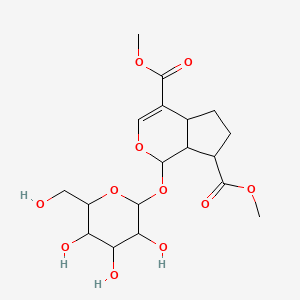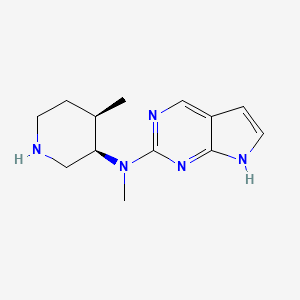
1,1-Dichloro-2,2,3,3-tetrafluoropropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dichloro-2,2,3,3-tetrafluoropropane is a halogenated hydrocarbon with the molecular formula C₃H₂Cl₂F₄. It is a derivative of propane where hydrogen atoms are replaced by chlorine and fluorine atoms. This compound is known for its stability and is used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Dichloro-2,2,3,3-tetrafluoropropane can be synthesized through the halogenation of propane derivatives. One common method involves the reaction of 1,1,1,3,3-pentafluoropropane with chlorine gas under controlled conditions. The reaction typically requires a catalyst, such as a metal oxide, and is carried out at elevated temperatures to ensure complete halogenation .
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques ensures efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dichloro-2,2,3,3-tetrafluoropropane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form different fluorinated and chlorinated products.
Reduction Reactions: It can be reduced to form less halogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH) under basic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.
Major Products Formed
Substitution: Products include various fluorinated and chlorinated hydrocarbons.
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include partially halogenated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
1,1-Dichloro-2,2,3,3-tetrafluoropropane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.
Biology: Employed in studies involving halogenated hydrocarbons and their biological effects.
Medicine: Investigated for its potential use in pharmaceuticals and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a cleaning agent in electronics
Wirkmechanismus
The mechanism of action of 1,1-Dichloro-2,2,3,3-tetrafluoropropane involves its interaction with various molecular targets. It can undergo oxidation reactions in the atmosphere, leading to the formation of radicals that contribute to ozone depletion. The compound’s stability and reactivity are influenced by the presence of chlorine and fluorine atoms, which affect its interaction with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dichloro-1,1,1,3-tetrafluoropropane: Similar in structure but differs in the position of chlorine atoms.
1,1,2-Trichloro-1,3,3,3-tetrafluoropropane: Contains an additional chlorine atom, leading to different reactivity and applications.
1,1,1,3,3-Pentafluoropropane: Lacks chlorine atoms, making it less reactive in certain reactions.
Uniqueness
1,1-Dichloro-2,2,3,3-tetrafluoropropane is unique due to its specific halogenation pattern, which imparts distinct chemical properties. Its stability and reactivity make it suitable for various industrial and research applications, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
4071-01-6 |
|---|---|
Molekularformel |
C3H2Cl2F4 |
Molekulargewicht |
184.94 g/mol |
IUPAC-Name |
1,1-dichloro-2,2,3,3-tetrafluoropropane |
InChI |
InChI=1S/C3H2Cl2F4/c4-1(5)3(8,9)2(6)7/h1-2H |
InChI-Schlüssel |
CNRFMWHVBWFZAC-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(Cl)Cl)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


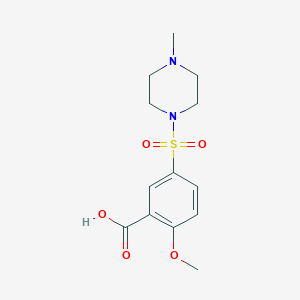
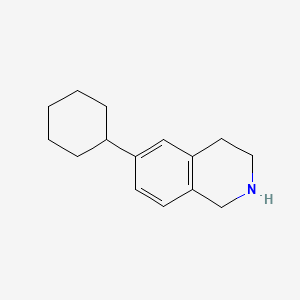
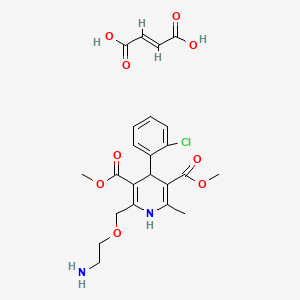
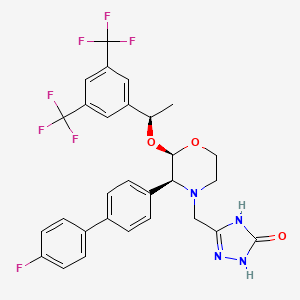
![(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-8-[2-(oxan-2-yloxy)acetyl]-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B13424172.png)
![(2S)-1-[2-[[(5S,7R)-3-hydroxy-1-adamantyl]imino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B13424180.png)
